molecular formula C21H29N3O5 B11820183 D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester

D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester

Cat. No.: B11820183
M. Wt: 403.5 g/mol
InChI Key: MTSYKEMMYDLAKS-MRXNPFEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester typically involves the protection of the amino group of D-Tryptophan using a tert-butoxycarbonyl (Boc) group. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H29N3O5
  • Molecular Weight : Approximately 389.45 g/mol
  • CAS Number : 159634-94-3

The compound features a D-Tryptophan backbone, which is significant for its role in protein synthesis and as a precursor to serotonin, a neurotransmitter that influences mood, sleep, and appetite. The addition of the N-[(1,1-DiMethylethoxy)carbonyl]-2-Methylalanyl moiety enhances its chemical properties and biological activities .

Pharmaceutical Development

D-Tryptophan derivatives are essential in synthesizing pharmaceuticals targeting mood disorders and sleep regulation. The compound serves as a precursor for developing drugs aimed at enhancing therapeutic options for patients suffering from depression and anxiety. Its ability to influence serotonin levels makes it a valuable candidate in psychopharmacology .

Biochemical Research

Research involving D-Tryptophan derivatives focuses on their interaction with various receptors and enzymes. Studies have demonstrated that this compound can affect serotonin production, aiding researchers in understanding its role in mental health. This is particularly relevant for developing treatments for conditions like depression and anxiety disorders .

Neuropharmacology

In neuropharmacology, D-Tryptophan derivatives are studied for their effects on neurotransmitter systems. The compound's ability to enhance serotonin levels is crucial for exploring potential treatments for neurological disorders. Research indicates that modifications to the tryptophan structure can lead to variations in biological activity, making it an important area of study .

Case Studies

Several studies have explored the applications of D-Tryptophan derivatives:

  • Study on Serotonin Production : A study published in the Journal of the Chilean Chemical Society investigated the synthesis of novel tryptophan derivatives and their potential biological activities. The findings indicated that modifications to tryptophan could enhance its efficacy as a serotonin precursor, thus impacting mood regulation .
  • Neuropharmacological Effects : Research has shown that certain derivatives of D-Tryptophan can significantly influence neurotransmitter dynamics in animal models, suggesting potential therapeutic benefits for mood disorders .

Mechanism of Action

The mechanism of action of D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The Boc-protected amino group allows for selective interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (R)-2-(2-tert-butoxycarbonylamino-2-methyl-propionylamino)-3-(1H-indol-3-yl)propionic acid methyl ester
  • CAS Number : 159634-94-3
  • Molecular Formula : C₂₂H₃₀N₄O₅
  • Molecular Weight : 430.5 g/mol (calculated)

Structural Features :

  • Amino Acid Backbone: D-Tryptophan (indole-containing side chain).
  • Protective Groups :
    • N-terminal : Boc (tert-butoxycarbonyl) group.
    • C-terminal : Methyl ester.

Applications :
Primarily used as a protected intermediate in peptide synthesis, particularly for introducing tryptophan residues with controlled stereochemistry and stability against enzymatic degradation .

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound is compared with analogs based on amino acid residues, protective groups, ester types, and substitutions (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Solubility Applications
D-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-2-Methylalanyl-, Methyl Ester 159634-94-3 C₂₂H₃₀N₄O₅ 430.5 Boc-protected D-Trp; 2-methylalanyl; methyl ester Chloroform, DCM, methanol Peptide synthesis intermediates
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester 207349-42-6 C₂₀H₂₇N₃O₅ 389.45 Boc-protected L-Ala-D-Trp; methyl ester (no α-methyl) Chloroform, DCM, ethyl acetate Conformational studies
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, ethyl ester 84758-56-5 C₁₁H₂₁NO₄ 231.29 Boc-protected 2-methylalanyl; ethyl ester (simpler backbone) Not reported Model for steric effects
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan 131791-79-2 C₂₀H₂₆BrN₃O₅ 468.34 Boc-protected L-Ala; brominated Trp; N-methyl; free carboxylic acid Not reported Photolabile probes
1,5-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate 59279-60-6 C₁₄H₂₅NO₇ 319.35 Boc-protected L-glutamate; dual methyl esters (α and γ positions) Not reported Polymer chemistry
N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester 2766-43-0 C₁₀H₁₉NO₅ 233.26 Boc-protected L-serine; methyl ester (hydroxyl side chain) Polar solvents Glycopeptide synthesis

Detailed Analysis of Structural Modifications

Amino Acid Backbone

  • Tryptophan vs. Alanine/Serine/Glutamate :
    • The indole ring in tryptophan enables π-π stacking and hydrophobic interactions, critical for protein binding .
    • Serine’s hydroxyl group (CAS 2766-43-0) introduces polarity, favoring aqueous solubility .
    • Glutamate (CAS 59279-60-6) has a carboxylate side chain, useful in charged environments .

Protective Groups

  • Boc Group : Common across all analogs for amine protection, offering stability under basic conditions .
  • Ester Variations :
    • Methyl esters (e.g., 159634-94-3) are more prone to hydrolysis than ethyl esters (e.g., 84758-56-5), affecting storage and reactivity .

Substituents

  • 2-Methylalanyl : Introduces steric hindrance, reducing conformational flexibility and protease susceptibility compared to unmodified alanyl (CAS 207349-42-6) .
  • Bromination (CAS 131791-79-2): Enhances electrophilicity, enabling cross-coupling reactions in medicinal chemistry .

Physicochemical and Functional Implications

  • Solubility: Tryptophan derivatives (e.g., 159634-94-3, 207349-42-6) dissolve in chlorinated solvents (DCM, chloroform) due to hydrophobicity . Serine analogs (CAS 2766-43-0) prefer polar solvents (methanol, water) .
  • Stability :

    • Methyl esters hydrolyze faster than ethyl esters under acidic conditions, impacting synthetic workflows .
    • Brominated Trp (CAS 131791-79-2) may degrade under UV light, requiring dark storage .
  • Synthetic Utility: Boc-protected tryptophan analogs are pivotal in solid-phase peptide synthesis (SPPS) for controlled residue incorporation . Glutamate dimethyl esters (CAS 59279-60-6) serve as monomers in biodegradable polymers .

Biological Activity

D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester (CAS Number: 185056-99-9) is a modified amino acid with potential biological activities. This compound is of interest for its structural properties and possible applications in pharmacology and biochemistry. Below, we explore its biological activity, structure-activity relationships, and relevant case studies.

PropertyValue
Molecular FormulaC21_{21}H29_{29}N3_{3}O5_{5}
Molecular Weight403.5 g/mol
CAS Number185056-99-9

Biological Activity Overview

D-Tryptophan derivatives are known to influence various biological processes, primarily through their role as precursors to neurotransmitters like serotonin. The specific derivative in focus exhibits unique interactions due to its structural modifications.

  • Serotonin Synthesis : D-Tryptophan is a precursor to serotonin (5-HT). Modifications to the tryptophan structure can affect the efficiency of serotonin synthesis by influencing the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin production .
  • Neurotransmitter Regulation : By altering serotonin levels, this compound may impact mood regulation, anxiety levels, and overall cognitive function. Research indicates that similar compounds can modulate neurotransmitter systems and exhibit antidepressant-like effects .
  • Antiviral Properties : Preliminary studies suggest that tryptophan derivatives may have antiviral activity against certain viruses by interfering with viral entry mechanisms or replication processes .

Study 1: Serotonin Modulation

A study investigated the effects of various D-Tryptophan derivatives on serotonin levels in animal models. The results indicated that specific modifications can enhance or inhibit serotonin synthesis significantly. For instance, the methyl ester form was shown to increase serotonin levels in the orbitofrontal cortex of rats, thereby influencing behavioral outcomes related to anxiety and learning .

Study 2: Antiviral Activity

Another research focused on the antiviral potential of tryptophan derivatives against enteroviruses. The study demonstrated that certain structural modifications could lead to enhanced efficacy against viruses such as EV71 (Enterovirus 71). The presence of additional aromatic rings was found to be crucial for antiviral activity, suggesting a structure-activity relationship where increased complexity correlates with improved biological effects .

Structure-Activity Relationship (SAR)

The biological activity of D-Tryptophan derivatives is heavily influenced by their chemical structure. Key factors include:

  • Substituents on the Indole Ring : Variations at positions C2 and C7 of the indole ring can significantly alter activity against viruses and neurotransmitter synthesis.
  • Methyl Ester Group : The presence of a methyl ester may enhance lipid solubility, potentially improving bioavailability and cellular uptake.

Properties

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

IUPAC Name

methyl (2R)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate

InChI

InChI=1S/C21H29N3O5/c1-20(2,3)29-19(27)24-21(4,5)18(26)23-16(17(25)28-6)11-13-12-22-15-10-8-7-9-14(13)15/h7-10,12,16,22H,11H2,1-6H3,(H,23,26)(H,24,27)/t16-/m1/s1

InChI Key

MTSYKEMMYDLAKS-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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